REACTION_SMILES
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[CH3:23][N:24]([CH3:25])[CH:26]=[O:27].[Cl:12][c:13]1[cH:14][cH:15][c:16]2[c:21]([cH:22]1)[C:19](=[O:20])[O:18][CH2:17]2.[H-:1].[H:10][H:11].[Na+:2].[OH:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1>>[O:3]([c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[CH2:17][c:16]1[cH:15][cH:14][c:13]([Cl:12])[cH:22][c:21]1[C:19](=[O:18])[OH:20]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1OCc2ccc(Cl)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1
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Name
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Type
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product
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Smiles
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O=C(O)c1cc(Cl)ccc1COc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |